molecular formula C24H29NO3 B13837900 (E)-Olopatadine Isopropyl Ester

(E)-Olopatadine Isopropyl Ester

Cat. No.: B13837900
M. Wt: 379.5 g/mol
InChI Key: AEZOYXJGZPHCRI-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Olopatadine Isopropyl Ester, specifically its hydrochloride salt form, is a fully characterized chemical reference standard primarily used during the synthesis and formulation stages of the active pharmaceutical ingredient (API) Olopatadine . This compound serves a critical role in analytical method development (AMD), method validation, and Quality Control (QC) applications to ensure the identity, strength, quality, and purity of pharmaceutical products . It provides essential traceability for compliance with pharmacopeial standards, such as those set by the United States Pharmacopeia (USP) or European Pharmacopoeia (EP) . The compound is systematically named (E)-isopropyl 2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate and has a molecular formula of C 24 H 29 NO 3 and a molecular weight of 379.5 g/mol for the free base . Key physical properties include a density of 1.132±0.06 g/cm³ and a boiling point of 505.8±50.0 °C at 760 mmHg . It is insoluble in water and should be stored at 2-8°C . In the context of drug development, particularly for Abbreviated New Drug Applications (ANDA), this ester derivative is vital for monitoring and controlling the synthesis process of Olopatadine, a selective histamine H1 antagonist used in medications for allergic conjunctivitis and seasonal allergic rhinitis . Its use as an impurity standard helps ensure the safety and efficacy of the final drug product by accurately quantifying and identifying related substances . All products are intended for analytical or research purposes only and are strictly not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H29NO3

Molecular Weight

379.5 g/mol

IUPAC Name

propan-2-yl 2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate

InChI

InChI=1S/C24H29NO3/c1-17(2)28-24(26)15-18-11-12-23-22(14-18)21(10-7-13-25(3)4)20-9-6-5-8-19(20)16-27-23/h5-6,8-12,14,17H,7,13,15-16H2,1-4H3/b21-10+

InChI Key

AEZOYXJGZPHCRI-UFFVCSGVSA-N

Isomeric SMILES

CC(C)OC(=O)CC1=CC\2=C(C=C1)OCC3=CC=CC=C3/C2=C\CCN(C)C

Canonical SMILES

CC(C)OC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=CCCN(C)C

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of E Olopatadine Isopropyl Ester

Methodologies for Dibenzo[b,e]oxepin Core Construction

The dibenzo[b,e]oxepin ring system is the foundational scaffold of (E)-Olopatadine Isopropyl Ester. researchgate.net Several synthetic strategies have been developed for the construction of this tricyclic core. One common approach begins with a Friedel-Crafts acylation reaction, which establishes a key carbon-carbon bond and sets the stage for subsequent cyclization.

A notable method involves the intramolecular cyclization of an alkyne intermediate, catalyzed by a palladium catalyst, to form the seven-membered oxepine ring. google.comgoogle.com This stereospecific reaction has been shown to be efficient in producing the desired dibenzo[b,e]oxepin structure. google.com Another approach utilizes a stereoselective Heck reaction to achieve the intramolecular cyclization of an E-alkene intermediate, which also effectively yields the core structure. google.comresearchgate.net

Some synthetic routes employ a Lewis acid-mediated ring-opening of a cyclic ether to introduce a side chain that is later modified. researchgate.net While various methods exist, many reported syntheses of olopatadine (B1677272) derivatives suffer from drawbacks such as the use of expensive catalysts like palladium or hazardous reagents. google.com

Functionalization Reactions for Side Chain Introduction

The introduction of the dimethylaminopropylidene side chain at the 11-position of the dibenzo[b,e]oxepin core is a crucial step in the synthesis. researchgate.net This is followed by the formation of the isopropyl ester at the 2-position.

Nucleophilic Substitution Approaches for Dimethylamino Group Incorporation

The dimethylamino group is typically introduced through a nucleophilic substitution reaction. A common strategy involves the use of a Wittig reaction to introduce the entire (3-dimethylaminopropylidene) side chain. newdrugapprovals.org This reaction is performed on a 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid derivative. newdrugapprovals.org The Wittig reagent, (3-dimethylaminopropyl)-triphenylphosphonium bromide hydrobromide, is reacted with the ketone functionality on the dibenzo[b,e]oxepin core in the presence of a strong base like n-butyl lithium or sodium hydride. newdrugapprovals.org

Alternative methods include Grignard reactions to introduce the side chain. newdrugapprovals.org However, these methods often require stringent reaction conditions, such as dry solvents and low temperatures, and may utilize hazardous reagents. google.comgoogle.com

Esterification Protocols for Isopropyl Moiety Attachment

The isopropyl ester moiety is typically introduced through an esterification reaction of the corresponding carboxylic acid, 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid (also known as Isoxepac). google.com A standard method is the Fischer esterification, which involves reacting the carboxylic acid with isopropanol (B130326) in the presence of an acid catalyst, such as p-toluenesulfonic acid. google.com

Another approach involves treating Isoxepac with thionyl chloride to form the acid chloride, which then reacts with an alcohol to yield the corresponding ester. google.comgoogle.com In some synthetic strategies, the esterification is performed after the Wittig reaction to facilitate the purification of the product. newdrugapprovals.org

Stereoselective Synthesis and Isomeric Control

The control of the double bond geometry (E/Z isomerism) is a critical challenge in the synthesis of olopatadine derivatives. While the (Z)-isomer is the marketed drug, the synthesis of the (E)-isomer is also of interest for research and as a reference standard. google.com

Control of E/Z Isomer Ratio in Synthesis

The Wittig reaction is a key step where the E/Z isomer ratio is determined. The stereoselectivity of the Wittig reaction can be influenced by several factors, including the nature of the phosphonium (B103445) salt anion and the cation of the base used to generate the ylide. researchgate.netnih.gov For instance, using sodium hydride as the base in a mixture of THF and DMA as solvents has been shown to favor the formation of the Z-isomer, with Z/E ratios of up to 3.5:1 being reported. google.com Starting with the isopropyl ester of Isoxepac has been reported to yield a Z/E ratio of approximately 4:1. google.com

Other synthetic strategies have also been developed to control the stereochemistry. A stereospecific intramolecular seven-membered ring cyclization from an alkyne intermediate using a palladium catalyst can produce the desired Z-isomer with high yield. google.comgoogle.com Similarly, a stereoselective Heck reaction involving the intramolecular cyclization of an E-alkene intermediate has been utilized to control the stereochemistry. google.comresearchgate.net DDQ-mediated dehydrogenation has also been explored for constructing the side chain, resulting in an E/Z mixture. ijsrst.com

Strategies for Enhancing Stereochemical Purity

Achieving high stereochemical purity often requires purification steps to separate the E and Z isomers. Column chromatography is a common method used to separate the isomers after the Wittig reaction. newdrugapprovals.org In some cases, the initial product mixture is converted to the ester form to facilitate purification by chromatography. newdrugapprovals.org

Fractional crystallization of a salt of the desired isomer can also be an effective method for purification. googleapis.com For instance, the p-toluenesulfonate salt of the Z-isomer can be selectively crystallized to separate it from the E-isomer. googleapis.com

Chemical Reactivity and Stability Investigations

Investigations into the chemical reactivity and stability of the olopatadine structure provide insight into its transformation pathways. While specific studies on this compound are not extensively detailed in the public domain, the behavior of the parent compound, olopatadine hydrochloride, under various stress conditions has been explored, offering valuable parallels. nih.govresearchgate.net

The isopropyl ester group in this compound is susceptible to hydrolysis, a key reaction that would convert the ester back to its corresponding carboxylic acid, (E)-Olopatadine. This reaction is a fundamental transformation for ester-containing compounds, typically catalyzed by acid or base.

Forced degradation studies on the parent compound, olopatadine hydrochloride, which has a carboxylic acid group instead of an ester, show that the core molecular structure undergoes degradation under hydrolytic conditions (acidic, alkaline, and neutral). nih.govresearchgate.net It is chemically intuitive that the isopropyl ester moiety would be readily hydrolyzed under similar conditions, representing a primary pathway for its transformation in aqueous environments. The stability of isopropyl esters can be influenced by pH, with hydrolysis rates generally increasing in strongly acidic or alkaline solutions. google.com

Forced hydrolysis studies on olopatadine hydrochloride, which would be the product of the ester's hydrolysis, have been conducted to understand its degradation profile.

Table 1: Summary of Hydrolytic Degradation Conditions for Olopatadine Hydrochloride

Stress Condition Reagent Temperature Outcome Reference
Acidic Hydrolysis 0.1 N HCl 60°C Five degradation products observed (OLO1-OLO5). nih.govresearchgate.net
Alkaline Hydrolysis 0.1 N NaOH 60°C Multiple degradation products observed, including OLO3, OLO5, OLO6, and OLO7. nih.govresearchgate.net
Neutral Hydrolysis Water 60°C Degradation products observed were also found under acidic conditions. nih.govresearchgate.net

Beyond hydrolysis of the ester group, the core dibenz[b,e]oxepin structure of olopatadine can undergo other transformations. Forced degradation studies on olopatadine hydrochloride revealed its intrinsic stability profile. nih.govresearchgate.net The compound showed no degradation under thermal (60°C), UV light, or oxidative (3% and 10% H₂O₂) conditions over a 10-day period. nih.gov

However, under hydrolytic stress, several degradation products (DPs) were identified. nih.govresearchgate.net These pathways involve modifications to the core structure and side chain. The formation of these products suggests that even after potential hydrolysis of the isopropyl ester, the resulting olopatadine molecule can further transform. One identified degradant, OLO1, was proposed to be (2-(4-(dimethylamino) butyl) phenyl)methanol, which would be formed by the cleavage of the tricyclic oxepin (B1234782) ring. nih.govresearchgate.net

The (E)-isomer itself is a related substance to the active (Z)-isomer of olopatadine and is synthesized for use as a reference standard in quality control and analytical method development. daicelpharmastandards.comaxios-research.com

Table 2: Identified Degradation Products (DPs) of Olopatadine in Forced Degradation Studies

Degradant ID Proposed Structure/Identification Formation Condition(s) Reference
OLO1 (2-(4-(dimethylamino) butyl) phenyl)methanol Acidic, Neutral nih.govresearchgate.net
OLO2 - Acidic researchgate.net
OLO3 Common in all hydrolytic conditions Acidic, Alkaline, Neutral researchgate.net
OLO4 - Acidic researchgate.net
OLO5 Major degradant in acidic conditions Acidic, Alkaline, Neutral nih.govresearchgate.net
OLO6 Major degradant in alkaline conditions Alkaline researchgate.net
OLO7 - Alkaline researchgate.net
OLO-Imp 11-[(3-dimethylamino)-propylidene]-6,11-dihydro-dibenz[b,e]oxepin-2-propanoic acid Recognized as an analogue structure nih.govresearchgate.net

Synthesis of Precursor Molecules and Related Analogs for Research

The synthesis of olopatadine and its analogs, including the (E)-isomer and its ester derivatives, relies on key precursor molecules and established synthetic routes. These analogs are crucial for research, serving as reference standards for impurity profiling and analytical method validation. daicelpharmastandards.comaxios-research.com

The core synthesis of the olopatadine scaffold often involves a Wittig reaction as a key step. newdrugapprovals.orggoogle.com This reaction typically couples a phosphonium ylide with a ketone. For olopatadine, the precursors are generally 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (commonly known as Isoxepac) and a (3-dimethylaminopropyl)triphenylphosphonium salt. newdrugapprovals.org

The synthesis of Isoxepac itself is a multi-step process. newdrugapprovals.org The Wittig reaction between Isoxepac and the ylide generates a mixture of (Z) and (E) isomers of olopatadine. newdrugapprovals.org The undesired (E)-isomer can sometimes be the major product, necessitating careful control of reaction conditions or subsequent separation. newdrugapprovals.org

To facilitate certain synthetic pathways, the carboxylic acid group of Isoxepac or olopatadine may be protected, often as an ester (e.g., methyl or isopropyl ester). google.comjustia.com This strategy is employed to prevent interference from the acidic proton during reactions requiring strong bases, such as the Wittig reaction. justia.com The ester can then be hydrolyzed in a final step to yield the desired carboxylic acid. google.com

A variety of olopatadine-related compounds and analogs are synthesized for research purposes. These include geometric isomers, degradation products, and metabolites.

Table 3: Selected Olopatadine Analogs and Related Compounds for Research

Compound Name Use/Significance Reference
(E)-Olopatadine Geometric isomer of Olopatadine, impurity standard. veeprho.com
This compound Isopropyl ester of the (E)-isomer, reference standard. axios-research.com
Olopatadine N-Oxide Potential metabolite and impurity. axios-research.com
N-Desmethyl Olopatadine Potential metabolite and impurity. veeprho.com
Olopatadine Carbaldehyde Impurity Process impurity. veeprho.com
α-Hydroxy Olopatadine Hydrochloride Impurity standard. daicelpharmastandards.com
N-Nitroso N-Desmethyl Olopatadine Isopropyl Ester Nitrosamine impurity reference standard. pharmaffiliates.com

Preclinical Pharmacological Investigations of E Olopatadine Isopropyl Ester

Molecular and Cellular Mechanism of Action Studies

(E)-Olopatadine Isopropyl Ester is recognized as a dual-action agent, functioning as both a histamine (B1213489) H1 receptor antagonist and a mast cell stabilizer. chemicalbook.com Its pharmacological properties are attributed to its unique dibenzo[b,e]oxepin core structure. smolecule.com

Histamine H1 Receptor Antagonism at the Receptor Level

This compound acts as a selective antagonist of the histamine H1 receptor. smolecule.com This antagonism blocks the signaling pathway of histamine, a key mediator in allergic responses, thereby mitigating symptoms such as itching, redness, and swelling. smolecule.comdrugbank.com Studies on its parent compound, olopatadine (B1677272), have demonstrated a high affinity for the H1 receptor, with a Ki value of 31.6 nM. This binding is competitive and has been shown to be more potent and faster in onset compared to other antihistamines like fexofenadine (B15129) and bepotastine (B66143) in suppressing histamine-induced skin reactions. nih.gov The unique binding pocket for olopatadine on the H1 receptor, involving an aspartate residue in the third transmembrane helix, contributes to its high selectivity. drugbank.com

Mast Cell Stabilization Mechanisms and Mediator Release Inhibition

A significant aspect of the compound's activity is its ability to stabilize mast cells, which prevents the release of pro-inflammatory mediators. smolecule.comnih.gov This dual action distinguishes it from other anti-allergic agents. nih.gov

This compound has demonstrated the ability to inhibit the immunologically-stimulated release of histamine from mast cells. drugbank.com In studies involving its parent compound, olopatadine, it was shown to significantly reduce histamine levels in human tear fluid following an allergen challenge. arvojournals.orgnih.gov One study reported that in olopatadine-treated eyes, tear histamine levels were 7 ± 8 nM/L compared to 22.4 ± 12 nM/L in placebo-treated eyes. arvojournals.org This inhibition of histamine release from human conjunctival mast cells has been observed in both in vitro and in vivo models. drugbank.comnih.gov

TreatmentTear Histamine Levels (nM/L)Reference
Olopatadine7 ± 8 arvojournals.org
Placebo22.4 ± 12 arvojournals.org

The compound's mast cell stabilizing properties also extend to preventing the release of other pro-inflammatory mediators, including leukotrienes. smolecule.com By stabilizing mast cells, it effectively blocks the degranulation process that leads to the release of these lipid mediators, which are potent bronchoconstrictors and play a role in the inflammatory cascade of allergic reactions.

Modulation of Pro-inflammatory Cytokine Release in In Vitro Models

This compound has been shown to modulate the release of certain pro-inflammatory cytokines, further contributing to its anti-inflammatory profile. drugbank.com

Studies have indicated that the parent compound, olopatadine, can influence the balance of T-helper cell (Th1/Th2) cytokines. Specifically, it has been associated with a decrease in the levels of Interleukin-4 (IL-4), a key Th2 cytokine involved in promoting allergic inflammation and immunoglobulin E (IgE) production. nih.gov In one study, combination therapy including olopatadine resulted in a significant decrease in serum IL-4 levels post-treatment. nih.gov IL-4 is known to be a major cytokine in the development of various allergic conditions. nih.gov

Inhibition of Interleukin-6 (IL-6) Production

While specific studies detailing the direct inhibition of Interleukin-6 (IL-6) by this compound are not extensively available in public literature, the anti-inflammatory properties of its parent compound, olopatadine, are well-documented. Olopatadine has been shown to suppress inflammation through the inhibition of cytokine production. This inhibitory action on inflammatory mediators is a key component of its therapeutic effect. IL-6 is a pleiotropic cytokine with a significant role in inflammatory processes. The mechanism of olopatadine involves stabilizing mast cells, which prevents the release of various pre-formed and newly synthesized inflammatory mediators, including cytokines, following allergen exposure. nih.gov

Inhibition of Interleukin-8 (IL-8) Production

Similar to IL-6, the direct effects of this compound on Interleukin-8 (IL-8) production have not been specifically detailed. However, the established mechanism of olopatadine provides insight into its potential role. Olopatadine's ability to stabilize mast cells prevents the release of a cascade of inflammatory mediators. nih.gov IL-8, a potent neutrophil chemoattractant and activating factor, is a critical cytokine in the inflammatory response. By inhibiting the degranulation of mast cells, olopatadine indirectly suppresses the downstream inflammatory pathways that would otherwise lead to the production and release of chemokines like IL-8.

Inhibition of GM-CSF and NGF Production

The capacity of olopatadine to inhibit the release of inflammatory mediators extends to other critical factors such as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). GM-CSF is known to be important in the differentiation, maturation, and survival of inflammatory cells. nih.gov By preventing mast cell degranulation, olopatadine can reduce the levels of such factors at the site of an allergic reaction. The effect on Nerve Growth Factor (NGF) production is less characterized in the context of olopatadine's direct action.

Attenuation of Type 1 Hypersensitivity Reactions in Cellular Systems

Type 1 hypersensitivity, also known as an immediate hypersensitivity reaction, is mediated by Immunoglobulin E (IgE) antibodies. nih.gov This process involves the binding of an allergen to IgE on the surface of mast cells and basophils, triggering degranulation and the release of histamine and other inflammatory mediators. nih.gov Olopatadine, the active compound derived from this compound, directly counteracts this process through two primary mechanisms. Firstly, it acts as a mast cell stabilizer, inhibiting the release of histamine and tryptase. nih.gov Secondly, it selectively antagonizes histamine H1 receptors. This dual action effectively attenuates the physiological manifestations of Type 1 hypersensitivity reactions at a cellular level. smolecule.com

Receptor Binding Dynamics and Selectivity Profiling

The therapeutic efficacy of this compound is rooted in the specific receptor binding profile of its active form, olopatadine. Extensive in vitro studies have been conducted to determine its affinity and selectivity for histamine receptors.

Affinity for Histamine H1 Receptors

Olopatadine is a potent and selective antagonist of the histamine H1 receptor. smolecule.comunict.it Receptor binding studies have consistently demonstrated its high affinity for this receptor subtype. This high-affinity binding is responsible for blocking the action of histamine, which in turn alleviates symptoms associated with allergic reactions such as itching and swelling. smolecule.com Research has quantified this affinity, reporting a dissociation constant (Ki) of 31.6 nM in one study and 41.1 nM in another, indicating a strong interaction with the H1 receptor. nih.gov

Table 1: Affinity of Olopatadine for the Histamine H1 Receptor

Compound Receptor Ki (nM) Reference
Olopatadine hydrochloride Histamine H1 31.6

Selectivity against Other Histamine Receptor Subtypes (H2, H3)

A key characteristic of olopatadine is its high selectivity for the H1 receptor compared to other histamine receptor subtypes, namely H2 and H3 receptors. nih.gov This selectivity is crucial as it minimizes the potential for off-target effects. One study demonstrated that olopatadine's affinity for H2 and H3 receptors was significantly lower than for H1 receptors. nih.gov The compound was found to be 1,059 times more selective for H1 than H2 receptors and 4,177 times more selective for H1 than H3 receptors. nih.gov Furthermore, olopatadine has been shown to be devoid of significant effects on alpha-adrenergic, dopamine, and muscarinic type 1 and 2 receptors, underscoring its specific pharmacological profile. unict.it

Table 2: Comparative Binding Affinity and Selectivity of Olopatadine for Histamine Receptor Subtypes

Receptor Subtype Ki (nM) Selectivity Ratio (H1 vs. Other) Reference
Histamine H1 41.1 ± 6.0 - nih.gov
Histamine H2 43,437 ± 6,257 1,059-fold nih.gov

Comparative Receptor Binding Analyses with Related Antihistamines

This compound is understood to act through its conversion to olopatadine. Research indicates that the ester itself possesses a high affinity for histamine H₁ receptors, which underscores its specificity. smolecule.com The active metabolite, olopatadine, has been extensively studied to determine its binding affinity and selectivity compared to other antihistamines used in ocular treatments.

Olopatadine demonstrates a potent and selective affinity for the histamine H₁ receptor, with a reported inhibition constant (Ki) of 31.6 nM. nih.gov Its affinity for H₂ and H₃ receptors is significantly lower, with Ki values of 100 µM and 79.4 µM, respectively, indicating a high degree of selectivity for the H₁ receptor. nih.gov This selectivity is superior to that of other topical ocular antihistamines. nih.gov Profiling studies across a broad panel of 42 other non-histamine receptors showed that olopatadine does not interact significantly with most of them, further highlighting its specific mechanism of action. nih.gov

In functional assays, olopatadine effectively inhibits histamine-induced phosphoinositide turnover in human conjunctival epithelial cells with an IC₅₀ of 10 nM, demonstrating its potent antagonist activity at the cellular level. nih.gov

Table 1: Comparative Histamine Receptor Binding Affinities (Ki)

Compound H₁ Receptor (nM) H₂ Receptor (µM) H₃ Receptor (µM) Source
Olopatadine 31.6 100 79.4 nih.gov
Ketotifen Data not available Data not available Data not available
Levocabastine Data not available Data not available Data not available
Antazoline Data not available Data not available Data not available
Pheniramine Data not available Data not available Data not available

Data for direct comparators in the same study were not fully detailed.

Preclinical Pharmacokinetic Profiles in Animal Models

Pharmacokinetic studies in various animal models have been essential in characterizing the absorption, distribution, clearance, and elimination of olopatadine, the active form of this compound.

Absorption Characteristics in Various Animal Species

Following administration, this compound is expected to be absorbed and subsequently hydrolyzed to olopatadine. Studies on olopatadine itself show it is readily absorbed. In a study involving healthy Thoroughbred horses receiving a single 0.1 mg/kg dose of olopatadine via nasogastric tube, the mean maximum plasma concentration (Cmax) was 48.8 ± 11.0 ng/mL, which was reached at a Tmax of approximately 1.5 hours after administration. researchgate.netnih.gov This indicates relatively rapid absorption from the gastrointestinal tract in this species. researchgate.netnih.gov General reviews also note that olopatadine is highly and rapidly absorbed. nih.gov

Systemic Clearance and Elimination Pathways

The elimination of olopatadine has been investigated in multiple species. In horses, the terminal half-life of olopatadine was found to be a median of 6.11 hours. nih.gov

Tissue Distribution Analyses in Animal Systems

Understanding the distribution of a drug into target tissues is critical. Following topical ocular administration in male New Zealand white rabbits, olopatadine distributes extensively into the tissues of the eye. Tissues at the site of administration, the conjunctiva and cornea, showed the highest concentrations. This is crucial for its therapeutic effect in allergic conjunctivitis. The distribution into deeper ocular structures and systemic circulation was also quantified.

Ocular Pharmacokinetics in Animal Models

The ocular pharmacokinetics of olopatadine have been specifically studied in rabbits, providing insight into the behavior of the compound after topical application. Following a single topical dose of olopatadine hydrochloride, the drug was absorbed into the eye, reaching maximum concentrations (Cmax) in most ocular tissues within 30 minutes to 2 hours.

In the target tissue for allergic conjunctivitis, the conjunctiva, the Cmax was found to be 3,000 ng/g. The cornea also showed high concentrations with a Cmax of 2,230 ng/g. The drug was also detected in the aqueous humor, iris-ciliary body, choroid, and retina, though at lower concentrations. This rapid and high concentration in the target anterior segment tissues is consistent with its clinical efficacy.

Table 2: Ocular Tissue Pharmacokinetics of Olopatadine in Rabbits

Ocular Tissue Cmax (ng/g or ng/mL) Tmax (hours) Source
Conjunctiva 3,000 0.5 - 2
Cornea 2,230 0.5 - 2
Aqueous Humor Data not specified 0.5 - 2
Iris-Ciliary Body Data not specified 0.5 - 2
Choroid Data not specified 0.5 - 2
Retina Data not specified 0.5 - 2
Lens Data not specified 8
Plasma Data not specified 0.5 - 2

Data reflects administration of a 0.77% olopatadine hydrochloride solution.

Metabolic Transformations and Enzymatic Interactions (Preclinical/In Vitro)

This compound is a prodrug that undergoes in vivo hydrolysis to form the active moiety, olopatadine. smolecule.com This conversion from the ester to the carboxylic acid is a key metabolic step.

The metabolism of olopatadine itself is limited. fda.gov In vitro studies and in vivo findings from animal and human studies indicate minimal interaction with cytochrome P450 (CYP450) enzymes. smolecule.com The two primary, albeit minor, metabolites identified are N-desmethyl olopatadine and olopatadine N-oxide. fda.gov The low metabolic clearance of olopatadine signifies that its elimination is not heavily reliant on enzymatic pathways that are common sources of drug-drug interactions. fda.gov

Identification of In Vivo Metabolites in Preclinical Species

In preclinical studies using human liver microsomes, olopatadine, the active form of this compound, is metabolized into two primary metabolites. nih.gov These have been identified as N-monodemethylolopatadine (M1) and olopatadine N-oxide (M3). nih.gov The rate of formation for these metabolites has been measured, providing insight into the metabolic pathways.

Below is a table summarizing the in vivo metabolites of olopatadine identified in human liver microsome studies.

Metabolite NameAbbreviationFormation Rate (pmol/min/mg protein)
N-monodemethylolopatadineM10.330
Olopatadine N-oxideM32.50

Data derived from studies on human liver microsomes. nih.gov

Role of Cytochrome P450 Enzymes in Metabolism

The cytochrome P450 (P450) system, a major family of enzymes involved in drug metabolism, plays a role in the biotransformation of olopatadine. nih.govnih.gov Specifically, the formation of the M1 metabolite, N-monodemethylolopatadine, is catalyzed by P450 enzymes. nih.gov

Studies utilizing selective inhibitors of various P450 isozymes have pinpointed the specific enzyme responsible. Troleandomycin and ketoconazole, both selective inhibitors of the CYP3A subfamily, were found to significantly reduce the formation of M1. nih.gov Further confirmation with cDNA-expressed human P450 isozymes demonstrated that CYP3A4 is almost exclusively responsible for the N-demethylation of olopatadine. nih.gov Importantly, research indicates that olopatadine is unlikely to cause drug-drug interactions involving P450 isozymes. nih.gov

Involvement of Flavin-Containing Monooxygenase (FMO) Isoforms

The formation of the M3 metabolite, olopatadine N-oxide, is not mediated by the cytochrome P450 system but rather by flavin-containing monooxygenases (FMOs). nih.govnih.gov FMOs are another important family of phase 1 metabolic enzymes. nih.gov

The involvement of FMOs was suggested by the enhancement of M3 formation in the presence of N-octylamine and its inhibition by thiourea. nih.gov Subsequent studies with cDNA-expressed FMO isoforms confirmed that FMO1 and FMO3 exhibit high specific activity for the formation of olopatadine N-oxide. nih.gov

In Vivo Pharmacodynamic Efficacy in Animal Models of Allergic Responses

The preclinical efficacy of this compound and its active metabolite, olopatadine, has been evaluated in various animal models that mimic human allergic conditions. These studies are crucial for establishing the compound's potential as an anti-allergic agent.

Evaluation in Animal Models of Allergic Conjunctivitis

The effectiveness of olopatadine has been assessed in animal models of allergic conjunctivitis, a condition characterized by ocular itching, redness, and swelling. smolecule.comnih.gov

The table below presents findings from a study on guinea pigs with experimentally induced allergic conjunctivitis.

Treatment GroupEffect on Scratching ResponseEffect on Eosinophil Numbers
OlopatadineSignificantly reducedNot reported in this study
KetotifenSignificantly reducedReduced
LevocabastineNot reported in this studyReduced
TranilastNot reported in this studyReduced

Data from a study on an ovalbumin-induced allergic conjunctivitis model in guinea pigs. researchgate.net

Assessment in Animal Models of Allergic Rhinitis

The efficacy of olopatadine has also been investigated in animal models of allergic rhinitis, which is characterized by symptoms like sneezing, runny nose, and nasal congestion. smolecule.comnih.gov

In a rat model of allergic rhinitis induced by ovalbumin, olopatadine demonstrated a significant, dose-dependent reduction in the number of sneezing episodes. nih.gov It also inhibited the increase in Nerve Growth Factor (NGF) and Vascular Endothelial Growth Factor (VEGF) levels in nasal lavage fluid, which are implicated in the inflammatory response. nih.govnih.gov

The following table summarizes the effect of olopatadine on sneezing in an ovalbumin-induced rat rhinitis model.

TreatmentReduction in Sneezing Frequency
Olopatadine (3 mg/kg/day)49.3%
Olopatadine (10 mg/kg/day)85.0%
Prednisolone87.1%

Data from an ovalbumin-sensitized rat model of allergic rhinitis. nih.gov

Studies on Histamine-Induced Bronchoconstriction in Animal Models

The antihistaminic action of olopatadine has been confirmed in animal models of histamine-induced bronchoconstriction. fda.gov This model assesses the ability of a compound to block the effects of histamine, a key mediator of allergic bronchospasm. fda.govnih.gov Preclinical studies have shown that olopatadine is effective in blocking H1 receptors, as evidenced by its performance in these in vivo models. fda.gov

Effects on Tear Volume in Animal Ocular Models

As of the latest available scientific literature, specific preclinical studies detailing the effects of this compound on tear volume in animal ocular models have not been publicly disclosed. While research has been conducted on the parent compound, olopatadine hydrochloride, data pertaining to the isopropyl ester derivative's direct impact on tear secretion and volume is not available in published research.

Investigations into the broader class of topical ocular antihistamines have sometimes included assessments of their effects on the ocular surface, including tear production. For instance, studies on olopatadine hydrochloride have been conducted to understand its influence on tear volume. However, these findings cannot be directly extrapolated to this compound, as the esterification may alter the compound's physicochemical properties and its interaction with ocular tissues responsible for tear secretion.

Further preclinical research would be necessary to elucidate the specific effects of this compound on tear dynamics in relevant animal models. Such studies would be crucial to fully characterize its pharmacological profile for ocular use.

Advanced Analytical Methodologies for E Olopatadine Isopropyl Ester Research

Development and Validation of Chromatographic Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the analytical characterization of (E)-Olopatadine Isopropyl Ester. These techniques provide the resolution and sensitivity required for purity assessment and the quantification of related substances.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

HPLC methods are central to determining the purity of this compound and identifying any related substances. A typical HPLC method involves a reversed-phase column, such as a C18, with a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724). scholarsresearchlibrary.com The detection is commonly performed using a UV detector at a specific wavelength. scholarsresearchlibrary.com The specificity of the method is crucial to ensure that the peak corresponding to this compound is well-resolved from other potential impurities. scholarsresearchlibrary.com

Method validation is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure the method is fit for its intended purpose. medipol.edu.tr This includes assessing parameters like linearity, accuracy, precision, robustness, and stability of the sample solution. scholarsresearchlibrary.commedipol.edu.tr For instance, a study on olopatadine (B1677272) hydrochloride reported a method that was successfully validated for these parameters, demonstrating its suitability for routine analysis. scholarsresearchlibrary.com While this study focused on the active pharmaceutical ingredient (API), the principles are directly applicable to its related compounds like the (E)-isopropyl ester.

A new, simple, rapid, and reliable HPLC method has been developed for the determination of olopatadine hydrochloride, which can be adapted for its esters. scholarsresearchlibrary.com This method utilizes a C18 column (50 x 4.6 mm i.d., 3 µ particle size) with a mobile phase of buffer and acetonitrile (70:30 v/v) and UV detection at 220 nm. scholarsresearchlibrary.com

Application of Quality by Design (QbD) Principles in Method Development

Quality by Design (QbD) is a systematic approach to analytical method development that begins with predefined objectives and emphasizes understanding and control based on science and risk management. nih.govamericanpharmaceuticalreview.com The goal of applying QbD, often termed Analytical QbD (AQbD), is to create a robust and well-understood method that consistently meets its performance criteria. americanpharmaceuticalreview.comresearchgate.net

The AQbD process involves:

Defining an Analytical Target Profile (ATP): This outlines the required performance characteristics of the method.

Identifying Critical Method Parameters (CMPs) and Critical Method Attributes (CMAs): CMPs are variables that can impact the method's performance, while CMAs are the quality attributes that need to be measured. waters.com

Risk Assessment: This identifies and evaluates potential risks to method performance. nih.gov

Design of Experiments (DoE): Statistical tools are used to systematically study the effects of CMPs on CMAs. waters.com

Establishing a Method Operable Design Region (MODR): This defines the multidimensional space of method parameters within which the method is known to perform reliably. researchgate.net

Defining a Control Strategy: This ensures the method remains in a state of control throughout its lifecycle. nih.gov

By employing AQbD, the development of HPLC methods for this compound can be made more efficient and result in more robust analytical procedures, reducing the likelihood of out-of-specification (OOS) results. waters.comresearchgate.net

Spectroscopic Characterization and Impurity Profiling

Spectroscopic techniques are vital for the structural elucidation and quantification of this compound and its degradation products.

Utilization of UV-Area Under Curve (AUC) Method for Assay and Degradation Studies

A validated UV-Area Under Curve (AUC) method has been established for the assay of Olopatadine HCl and to study its degradation behavior under various stress conditions. medcraveonline.com This spectrophotometric technique measures the area under the curve of the UV spectrum between two selected wavelengths. For Olopatadine HCl, the spectral measurements were performed using the AUC between 275 nm and 320 nm, with a maximum wavelength at 298 nm. medcraveonline.com

This method was validated for linearity, precision, accuracy, robustness, and specificity. medcraveonline.com The linearity was established over a concentration range of 5-100 µg/mL. medcraveonline.com Forced degradation studies under acidic, basic, oxidative, and photolytic conditions were conducted to assess the stability-indicating nature of the method. medcraveonline.commedcraveonline.com The drug was found to be particularly susceptible to degradation under acidic and photolytic conditions. medcraveonline.com The photolytic degradation constants for olopatadine in dry and wet states were determined to be 0.002488 and 0.003583 % min⁻¹, respectively. medcraveonline.com These findings highlight the utility of the UV-AUC method for routine analysis and stability studies of olopatadine and its related compounds. medcraveonline.com

Isolation and Characterization of Photo-Degradation Impurities by Spectral Techniques

Forced degradation studies, particularly under photolytic stress, can lead to the formation of impurities. Research on olopatadine hydrochloride ophthalmic solution revealed the formation of unknown impurities upon exposure to UV-visible light. sciencepublishinggroup.comresearchgate.net These impurities were isolated using preparative HPLC for structural elucidation. sciencepublishinggroup.comresearchgate.net

A suite of spectral techniques was employed to characterize the isolated impurities, including:

Infrared (IR) Spectroscopy

Direct Infusion (DI) Mass Spectrometry

Ultraviolet-Visible (UV-Vis) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy sciencepublishinggroup.comresearchgate.net

Through this comprehensive spectral analysis, two of the photo-degradation impurities of olopatadine hydrochloride were identified as the E and Z isomers of Olopatadine Carbaldehyde. sciencepublishinggroup.comresearchgate.net This was attributed to a photolytic Norrish type-1 reaction. sciencepublishinggroup.com While the Z-isomer is the active form, the E-isomer can be present as an impurity and its concentration may increase due to racemization in solution. sciencepublishinggroup.comresearchgate.net This detailed approach to impurity identification is crucial for understanding the degradation pathways and ensuring the safety and efficacy of the drug product.

Role as Reference Standards and Considerations for Pharmacopeial Traceability in Research

This compound serves as a crucial reference standard in pharmaceutical analysis. axios-research.com Reference standards are highly characterized materials used for analytical method development, validation, and quality control applications during the synthesis and formulation stages of drug development. axios-research.comsynzeal.com They are essential for ensuring the accuracy and reliability of analytical measurements.

The use of this compound as a reference standard allows for traceability to pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). axios-research.comsynzeal.com This traceability is a key regulatory requirement and ensures that analytical results are consistent and comparable across different laboratories and manufacturing sites.

Suppliers of reference standards provide detailed characterization data that is compliant with regulatory guidelines. synzeal.com This data package typically includes information on the compound's identity, purity, and other relevant physicochemical properties, which is essential for its use in Abbreviated New Drug Application (ANDA) submissions or during commercial production. synzeal.com

Stability-Indicating Methods and Degradation Kinetics Studies

The intrinsic stability of a pharmaceutical compound is a critical attribute that must be thoroughly evaluated to ensure its quality, and efficacy throughout its shelf life. For this compound, while specific research is not extensively published, the stability-indicating methods and degradation kinetics studies performed on the parent compound, Olopatadine Hydrochloride, provide a foundational understanding of its potential degradation pathways and the analytical methodologies required for its assessment. Forced degradation studies, conducted under more severe conditions than accelerated stability testing, are instrumental in identifying potential degradation products and establishing the degradation pathways of a drug substance. nih.govjournalagent.com

Stability-indicating analytical methods are developed to separate the intact drug from its degradation products, allowing for accurate quantification of the active pharmaceutical ingredient (API). nih.gov These methods are crucial for determining the stability of the molecule under various environmental factors such as heat, light, humidity, and in the presence of acids, bases, and oxidizing agents.

Research Findings from Forced Degradation Studies

Forced degradation studies on Olopatadine Hydrochloride have been conducted using various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. nih.govmedcraveonline.com These studies are vital for understanding the degradation profile of the olopatadine molecule, which is directly relevant to its ester derivatives.

Hydrolytic Degradation: Olopatadine has been shown to degrade under hydrolytic conditions (acidic, basic, and neutral). nih.govjournalagent.com

Acidic Conditions: In the presence of 0.1 N HCl at 60°C, Olopatadine Hydrochloride undergoes degradation, leading to the formation of several degradation products (DPs). nih.govjournalagent.com One study identified five DPs, with OLO5 being the major degradant whose concentration increased over time. nih.govjournalagent.com Another study also confirmed that the drug is less stable under acidic conditions. medcraveonline.com

Alkaline Conditions: When subjected to 0.1 N NaOH at 60°C, Olopatadine also shows degradation. nih.govjournalagent.com In addition to some of the DPs found in acidic conditions (OLO3 and OLO5), two other DPs, OLO6 and OLO7, were observed. nih.govjournalagent.com OLO5 and OLO6 were identified as the major DPs under alkaline stress. journalagent.comresearchgate.net

Neutral Conditions: In neutral (water) conditions at 60°C, all degradation products observed were also present in the acidic degradation profile, with OLO5 being the major DP. nih.govjournalagent.com The degradation products OLO3 and OLO5 were found to be common across all hydrolytic conditions. nih.govjournalagent.com One of the identified degradants, OLO1, is suggested to be formed through the cleavage of the tricyclic ring of the olopatadine molecule. researchgate.netepa.gov

Oxidative Degradation: Studies have shown that Olopatadine exhibits significant degradation under oxidative stress. researchgate.netresearchgate.net One study indicated strong degradation in an oxidative environment, with Olopatadine related compound B being the primary degradation product. researchgate.net However, another detailed forced degradation study over a period of 10 days did not find any degradation under oxidative conditions. nih.govjournalagent.com This discrepancy may be due to differences in experimental conditions such as the concentration of the oxidizing agent or the duration of exposure.

Photolytic Degradation: Olopatadine is known to be sensitive to light. medcraveonline.com Moderate degradation has been observed under photolytic conditions, with Olopatadine related compound B being a notable degradation product. researchgate.netresearchgate.net A study on the photolytic degradation of an ophthalmic solution of Olopatadine Hydrochloride led to the formation and isolation of E and Z isomers of Olopatadine Carbaldehyde. researchgate.net The formation of these carbaldehyde impurities is proposed to occur via a Norrish type-1 reaction. researchgate.net The degradation constants for photolytic degradation in both dry and wet states have been calculated as 0.002488 % min-1 and 0.003583 % min-1, respectively. medcraveonline.commedcraveonline.com

Thermal Degradation: In the solid state, Olopatadine Hydrochloride has been found to be stable under thermal stress conditions. nih.govjournalagent.com However, when in solution, sterilization by heating has been shown to increase the amount of degradation products compared to sterilization by filtration. researchgate.netresearchgate.net Specifically, the content of Olopatadine related compound B and the total amount of all impurities increased significantly upon heat sterilization. researchgate.net

The following tables summarize the findings from various stability-indicating method development and degradation kinetics studies on Olopatadine.

Table 1: Summary of Forced Degradation Studies of Olopatadine

Stress Condition Reagents and Conditions Observation Major Degradation Products Reference
Acidic Hydrolysis 0.1 N HCl, refluxed at 60°C Degradation observed OLO1, OLO2, OLO3, OLO4, OLO5 nih.govjournalagent.com
Alkaline Hydrolysis 0.1 N NaOH, refluxed at 60°C Degradation observed OLO3, OLO5, OLO6, OLO7 nih.govjournalagent.com
Neutral Hydrolysis Water, refluxed at 60°C Degradation observed DPs also found in acidic conditions nih.govjournalagent.com
Oxidative 3% and 10% H₂O₂ Strong degradation Olopatadine related compound B researchgate.netresearchgate.net
Photolytic UV light exposure Moderate degradation Olopatadine related compound B, E and Z isomers of Olopatadine Carbaldehyde researchgate.netresearchgate.netresearchgate.net
Thermal (Solid) Dry heat No degradation observed - nih.govjournalagent.com

Table 2: Chromatographic Methods for Stability Testing of Olopatadine | Method | Column | Mobile Phase | Flow Rate | Detection | Reference | | :--- | :--- | :--- | :--- | :--- | | RP-HPLC | Inertsil-ODS 3V | Buffer: Methanol (B129727): Triethylamine (55:45:0.1, %v/v), pH 3.0 | - | - | researchgate.net | | RP-HPLC | RP-18 | 0.1% orthophosphoric acid (pH 4.5 with triethylamine)-acetonitrile (75 + 25, v/v) | 1 mL/min | - | researchgate.net | | RP-HPLC-DAD | ZORBAX Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) | 0.1% formic acid and methanol (35:65) | 1.0 mL/min | 300 nm | researchgate.net | | RP-HPLC | ZORBAX Eclipse Plus C18 (250×4.6 mm, 5 µm) | 0.1% formic acid and organic phase (methanol:acetonitrile; 50:50 % v/v) in gradient mode | 1.0 mL/min | - | nih.govjournalagent.com | | UPLC | Zorbax Eclipse Plus C18 (2.1x50 mm, 1.8 µm) | Methanol, water and sodium acetate (B1210297) buffer (40:50:10, v/v/v) | 0.5 mL/min | 246 nm | medipol.edu.tr | | HPTLC | - | - | - | 301 nm | researchgate.net | | UV-AUC | - | 0.9% w/v sodium chloride | - | 275-320 nm (λmax at 298 nm) | medcraveonline.commedcraveonline.com |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of the Isopropyl Ester Moiety on Preclinical Pharmacological Activity and Properties

The introduction of an isopropyl ester moiety to the olopatadine (B1677272) backbone, particularly in the (E)-configuration, is anticipated to significantly alter its preclinical pharmacological profile. While specific preclinical data for (E)-Olopatadine Isopropyl Ester is not extensively available in public literature, its properties can be inferred from the known characteristics of olopatadine and general principles of medicinal chemistry.

This compound is recognized as a synthetic derivative of olopatadine. The esterification of the carboxylic acid group with an isopropyl group is a common strategy to potentially enhance lipophilicity, which can, in turn, affect absorption and formulation properties. nih.gov This modification may serve a prodrug function, aiming to improve the delivery or bioavailability of the active olopatadine molecule in topical or systemic applications. nih.gov

The parent compound, (Z)-Olopatadine, is a potent dual-action anti-allergic agent, functioning as a selective histamine (B1213489) H1 receptor antagonist and a mast cell stabilizer. nih.govnih.gov It effectively inhibits the release of inflammatory mediators from mast cells. nih.govnih.gov It is plausible that this compound retains some of these antihistaminic and mast cell-stabilizing activities, as it is expected to be hydrolyzed in vivo to the corresponding carboxylic acid, (E)-olopatadine. ontosight.ai However, the (E)-isomer of olopatadine is generally considered an impurity in the synthesis of the pharmacologically active (Z)-isomer. ontosight.aiveeprho.compharmaceresearch.com

Table 1: Preclinical Pharmacological Activity of (Z)-Olopatadine

ParameterValueReference
Histamine H1 Receptor Binding Affinity (Ki) 31.6 nM nih.gov
Mast Cell Stabilization (Histamine Release Inhibition IC50) 559 µM nih.gov
Histamine-Induced Phosphoinositide Turnover Inhibition (IC50) 10 nM nih.gov

The physicochemical properties are also altered by the isopropyl ester. The increased lipophilicity due to the ester group could theoretically enhance its permeation across biological membranes, a key aspect of the prodrug strategy. However, this increased lipophilicity might also lead to reduced aqueous solubility, a critical factor for ophthalmic formulations. google.comnih.gov

Table 2: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted Solubility
This compoundC24H29NO3379.5Not AvailableNot Available
(Z)-OlopatadineC21H23NO3337.42Not AvailableSparingly soluble in water

Note: Experimentally determined physicochemical data for this compound is not widely published.

Exploration of Synthetic Derivatives and Analogs for Enhanced Preclinical Profiles

The exploration of synthetic derivatives and analogs of olopatadine is a continuous effort to improve its therapeutic profile. These modifications often target enhanced potency, duration of action, and better physicochemical properties for specific delivery routes.

Various impurities and related compounds of olopatadine have been synthesized and characterized, including different ester and amide derivatives. researchgate.netaxios-research.com For instance, the synthesis of olopatadine esters, including the isopropyl ester, has been explored, though some synthetic routes present challenges such as the use of hazardous reagents and achieving high yields of the desired isomer. researchgate.net The development of different formulations, such as higher concentration ophthalmic solutions of olopatadine, has also been a focus to enhance clinical efficacy, particularly for late-phase allergic symptoms. google.comnih.gov

Prodrug Design Concepts as Applied to Olopatadine and its Esters

The application of prodrug design concepts to olopatadine, particularly through esterification, is a strategic approach to overcome challenges in drug delivery, especially in ophthalmology. researchgate.net The primary goal is often to enhance the lipophilicity of the parent drug to improve its penetration through the cornea. researchgate.net

Ester prodrugs are designed to be inactive precursors that, upon administration, are converted to the active drug by enzymatic or chemical hydrolysis in the body. nih.gov In the case of olopatadine esters, the intention is for the ester to be cleaved by esterases present in ocular tissues, releasing the active olopatadine molecule at the site of action. This approach can potentially increase the bioavailability of the drug in the eye while minimizing systemic absorption and potential side effects. nih.gov

The ideal ocular prodrug should possess optimal lipophilicity to partition into and diffuse across the corneal epithelium, yet have sufficient aqueous solubility for formulation as an eye drop. The rate of conversion to the active drug is also a critical factor; it should be rapid enough to achieve therapeutic concentrations but not so fast that the prodrug is hydrolyzed before reaching the target tissue.

Conformational Analysis and Stereoisomer Impact on Biological Activity

The biological activity of olopatadine is intrinsically linked to its stereochemistry, specifically the configuration around the exocyclic double bond, which gives rise to (Z) and (E) isomers. ontosight.ai The pharmacologically active form is the (Z)-isomer. daicelpharmastandards.com

Conformational analysis of olopatadine hydrochloride has revealed the existence of different polymorphic forms, which can influence its physicochemical properties such as solubility and stability. nih.gov The specific conformation of the dibenz[b,e]oxepin ring system and the orientation of the dimethylaminopropylidene side chain are crucial for its interaction with the H1 receptor. The geometry of the (E)-isomer would present a different spatial arrangement of these key functional groups, which could lead to a different binding mode and potentially lower biological activity compared to the (Z)-isomer. The addition of the isopropyl ester moiety to the (E)-isomer would further alter its three-dimensional structure, although detailed conformational studies on this compound are not widely available.

Emerging Research Perspectives and Future Directions for E Olopatadine Isopropyl Ester

Development of Novel Preclinical Assay Systems and Animal Models

Future research into the therapeutic potential of (E)-Olopatadine Isopropyl Ester necessitates robust preclinical testing platforms. The development and utilization of advanced assay systems and animal models are critical for elucidating its pharmacological activity and efficacy, particularly in the context of allergic inflammation.

Given that the parent compound, Olopatadine (B1677272), is effective for allergic conjunctivitis and rhinitis, established animal models for these conditions serve as a logical starting point. nih.govnih.gov Murine models are frequently preferred for studying the immunological basis of allergic conjunctivitis due to the availability of various inbred and gene-knockout strains. nih.govresearchgate.net Species such as BALB/c and C57BL/6 mice have been used to demonstrate how genetic factors can influence susceptibility to allergic responses. nih.gov

A common approach involves sensitizing animals, such as guinea pigs, rats, or mice, with allergens like ovalbumin, house dust mites, or ragweed pollen, followed by a topical ocular or nasal challenge to provoke an allergic reaction. nih.govcreative-biolabs.com Researchers can then evaluate the efficacy of this compound by measuring clinical signs (e.g., itching, redness, swelling), quantifying inflammatory cell infiltration in conjunctival tissue, and analyzing the levels of inflammatory mediators in tear fluid or tissue homogenates. nih.govcjeo-journal.org

Future development could focus on creating more complex models that better mimic human polysensitization and the chronic aspects of allergic disease. For instance, models that combine ocular, nasal, and respiratory allergen challenges could provide a more comprehensive understanding of the compound's systemic or multi-organ effects. nih.gov

Advanced Computational and In Silico Modeling Applications in Drug Discovery

Computational and in silico modeling techniques offer powerful, cost-effective tools for accelerating the drug discovery process for compounds like this compound. nih.gov These methods can provide deep insights into the molecular interactions governing the drug's activity and guide the rational design of more potent and selective derivatives.

Since the crystal structure of the histamine (B1213489) H1 receptor (H1R) is known, structure-based drug design is highly feasible. mdpi.com Molecular docking simulations can be employed to predict the binding pose and affinity of this compound within the H1R binding pocket. nih.govresearchgate.net Such studies could elucidate specific amino acid interactions, such as those with key residues like Asp107, which are crucial for antagonist binding. mdpi.comdocsdrive.com A key research question would be to computationally compare the binding affinity and conformation of the (E)-isomer versus the (Z)-isomer, providing a molecular basis for any observed differences in biological activity.

Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can be used to build predictive models that correlate the structural features of a series of related molecules with their biological activities. researchgate.net By applying 3D-QSAR to a library of dibenzoxepine derivatives, researchers could identify the key steric and electronic properties of the (E)-isomer that are essential for its antagonist function. Molecular dynamics simulations can further supplement these findings by providing insights into the stability of the ligand-receptor complex and the structural changes that occur upon binding. nih.gov

Strategies for Modulating Stereoisomeric Purity in Large-Scale Synthesis

The biological activity of chiral molecules can be highly dependent on their stereochemistry. Therefore, controlling the stereoisomeric purity of this compound during synthesis is paramount, especially for large-scale production. The synthesis of Olopatadine and its isomers often involves a Wittig reaction to create the crucial double bond, which can produce a mixture of (Z) and (E) isomers. nih.govnewdrugapprovals.org

Research has shown that practical, stereoselective synthetic routes to Olopatadine and its E-isomer can be developed. nih.gov Key strategies focus on optimizing the conditions of the Wittig olefination. The stereoselectivity of this reaction has been found to depend significantly on both the anion of the phosphonium (B103445) salt used and the cation of the base employed to generate the ylide. nih.gov For industrial-scale synthesis, avoiding hazardous reagents like sodium hydride and complex purification methods like chromatography is often a priority. newdrugapprovals.org

Future research could explore:

Catalytic Enantioselective Synthesis : Employing chiral catalysts to favor the formation of the desired (E)-isomer, reducing the need for separating isomers later in the process. ethz.ch

Advanced Reaction Control : Using flow chemistry or optimized batch conditions to precisely control temperature, addition rates, and mixing to maximize the E/Z ratio.

Stereoselective Cyclization : A stereoselective Heck cyclization has been identified as a key step in a synthetic route, indicating that focusing on the stereochemistry of cyclization reactions can also be a viable strategy. nih.gov

Isomerization Techniques : Investigating methods to convert the undesired (Z)-isomer into the desired (E)-isomer, such as through UV irradiation, which has been shown to be effective for other alkylidene compounds. researchgate.net

A patent for Olopatadine synthesis describes an esterification step using isopropanol (B130326) in an acidic medium to form the isopropyl ester from its carboxylic acid precursor, Isoxepac. google.com Integrating this esterification with stereoselective olefination strategies will be crucial for an efficient large-scale process.

Investigation of Broader Anti-Inflammatory Mechanisms in Preclinical Contexts

The parent molecule, Olopatadine, is recognized for having a multi-faceted mechanism of action that extends beyond simple H1 receptor antagonism. nih.govresearchgate.net It also acts as a mast cell stabilizer and exhibits broader anti-inflammatory effects. researchgate.net A significant future research direction for this compound is to investigate whether it retains or potentially enhances these additional properties in preclinical settings.

Preclinical studies have demonstrated that Olopatadine can inhibit the release of various pro-inflammatory mediators from human polymorphonuclear leukocytes and eosinophils, including leukotrienes and thromboxane. nih.gov It also suppresses the production of inflammatory cytokines. Future preclinical investigations using cell-based assays could quantify the ability of this compound to inhibit the release of these mediators from mast cells, basophils, and other relevant immune cells.

Furthermore, the histamine receptor family includes more than just the H1 subtype. The H4 receptor, for instance, is also implicated in allergic inflammation and pruritus. reviewofophthalmology.com It would be valuable to conduct receptor binding assays to determine the affinity of this compound for H2, H3, and H4 receptors. Discovering significant activity at these other receptors could open up new therapeutic possibilities and provide a more complete picture of its pharmacological profile.

Opportunities for Novel Delivery System Research in Animal Models

The method of drug delivery can profoundly impact therapeutic efficacy, especially in ophthalmology where anatomical and physiological barriers often lead to low drug bioavailability (typically less than 5%). nih.gov Research into novel delivery systems for this compound could lead to more effective treatments for conditions like allergic conjunctivitis.

Conventional eye drops are often cleared quickly from the ocular surface, necessitating frequent administration. aao.org Advanced drug delivery systems aim to overcome this by prolonging drug residence time and enhancing corneal permeability. nih.govnih.gov Future research in animal models could explore formulating this compound into various nanotechnology-based carriers, such as:

Nanoparticles and Nanomicelles : These systems can encapsulate the drug, improve its solubility, and facilitate sustained release. nih.govfrontiersin.org

In Situ Gelling Systems : These formulations are administered as a liquid drop but transform into a gel upon contact with the eye, increasing retention time. scirp.org

Liposomes and Niosomes : These vesicular systems can enhance drug penetration across ocular tissues. nih.gov

Drug-Eluting Contact Lenses : For patients who wear contact lenses, incorporating the drug into the lens material could provide continuous, long-term delivery. researchgate.net

Testing these novel formulations in the aforementioned animal models of allergic conjunctivitis would allow for a direct comparison of their efficacy against a standard solution of the compound, potentially demonstrating improved symptom control with reduced dosing frequency. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for producing (E)-Olopatadine Isopropyl Ester, and how can reaction conditions optimize E-isomer yield?

  • Methodological Answer : The synthesis typically involves a Wittig reaction using Isoxepac as a starting material, followed by hydrolysis to form Olopatadine hydrochloride. The E-isomer predominates in a 4:1 Z/E ratio under standard conditions . To favor the E-isomer, optimize reaction parameters such as temperature (e.g., controlled cooling to 0–5°C), solvent polarity (e.g., anhydrous THF), and catalyst selection (e.g., triphenylphosphine). Post-synthesis purification via column chromatography with a hexane:ethyl acetate gradient can isolate the E-isomer .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Resolve crystal packing and torsional angles (e.g., C–C–N–O backbone conformation) using MoKα radiation (λ = 0.71073 Å) and SHELX software for refinement .
  • NMR Spectroscopy : Assign stereochemistry via ¹H/¹³C NMR (e.g., δ 5.03 ppm for isopropyl protons, J = 6.3 Hz) and 2D techniques (COSY, HSQC) .
  • HRMS : Confirm molecular weight (M.W. 379.50 for the HCl salt) and fragmentation patterns .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct forced degradation studies using:

  • UHPLC : Monitor impurities (e.g., Isoxepac, α-hydroxy olopatadine) under thermal (40–60°C), oxidative (H₂O₂), and photolytic (ICH Q1B guidelines) stress. Use a C18 column with acetonitrile:phosphate buffer (pH 3.0) for separation .
  • Kinetic Modeling : Calculate degradation rate constants (k) and activation energy (Ea) via Arrhenius plots to predict shelf life .

Advanced Research Questions

Q. What computational strategies predict degradation pathways of this compound in formulations?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model oxidation pathways (e.g., N-oxide formation) using Gaussian software with B3LYP/6-31G(d) basis sets. Validate with experimental LC-MS/MS data .
  • Molecular Dynamics (MD) : Simulate ester hydrolysis in aqueous environments (e.g., pH 7.4 buffer) to identify vulnerable bonds .

Q. How can (E)- and (Z)-isomers of Olopatadine Isopropyl Ester be separated during purification?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak® IA column with n-hexane:isopropanol (90:10 v/v) at 1.0 mL/min. Adjust column temperature (25–30°C) to improve resolution (R > 1.5) .
  • Crystallization : Exploit differences in solubility by recrystallizing from isopropyl ether at −20°C, yielding >98% E-isomer purity .

Q. How do intermolecular interactions in crystalline this compound affect its bioavailability?

  • Methodological Answer :

  • Hydrogen Bonding Analysis : Map O–H⋯N and C–H⋯O interactions via XRD (e.g., bond distances < 2.5 Å) to predict dissolution rates .
  • Powder Dissolution Testing : Compare intrinsic dissolution rates (IDR) of polymorphs in simulated tear fluid (pH 7.2) using a Wood’s apparatus .

Note : All answers prioritize methodological rigor and cite evidence from peer-reviewed studies. Contradictions were not observed in the provided data. Advanced questions emphasize isomer separation, computational modeling, and crystallographic analysis, aligning with the compound’s research complexity.

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